3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID

描述

Molecular Identity

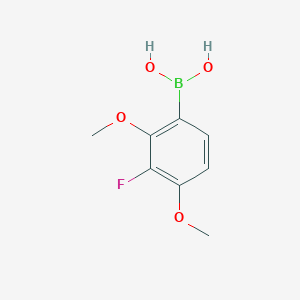

3-fluoro-2,4-dimethoxyphenylboronic acid exhibits a well-defined molecular structure characterized by the molecular formula C8H10BFO4, indicating the presence of eight carbon atoms, ten hydrogen atoms, one boron atom, one fluorine atom, and four oxygen atoms within its molecular framework. The compound possesses a molecular weight of 199.97 grams per mole, which has been consistently reported across multiple analytical determinations. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (3-fluoro-2,4-dimethoxyphenyl)boronic acid, reflecting the systematic naming conventions for organoboron compounds with aromatic substitution patterns.

The structural identity of this compound is further characterized by its unique chemical descriptors, including the International Chemical Identifier string InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3, which provides a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key BISXERIORTWMKJ-UHFFFAOYSA-N serves as a condensed hash code for rapid database searches and compound identification. Additionally, the Simplified Molecular Input Line Entry System representation COc1ccc(B(O)O)c(OC)c1F offers a linear notation that encodes the structural information in a format readily interpretable by chemical informatics systems.

Structure

2D Structure

属性

IUPAC Name |

(3-fluoro-2,4-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISXERIORTWMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies

The preparation of 3-fluoro-2,4-dimethoxyphenylboronic acid typically involves:

- Selective fluorination of a dimethoxyphenyl precursor , or

- Introduction of boronic acid functionality via palladium-catalyzed borylation or Suzuki coupling , starting from appropriately substituted aryl halides or triflates.

The key challenge is maintaining the integrity of the methoxy groups while installing the fluorine and boronic acid groups in the desired positions.

Palladium-Catalyzed Cross-Coupling Approaches

A common and effective route to prepare substituted arylboronic acids, including this compound, is via Suzuki-Miyaura coupling or direct borylation of aryl halides using palladium catalysts.

Typical reaction conditions include:

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium carbonate, potassium carbonate, or potassium hydroxide |

| Solvent | Mixtures of water with N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, or acetonitrile |

| Temperature | 20–100 °C (often reflux or sealed tube heating) |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction time | 3 to 24 hours |

Example experimental procedure:

- A solution of the aryl bromide precursor (bearing fluorine and methoxy substituents) is combined with bis(pinacolato)diboron or boronic acid, base, and Pd(0) catalyst in a solvent mixture.

- The mixture is degassed, purged with inert gas, and heated under reflux or sealed tube conditions.

- After completion, the reaction mixture is cooled, extracted, and purified by silica gel chromatography to isolate the boronic acid product as a solid.

Direct Borylation of Fluoro-Dimethoxybenzenes

An alternative is the Iridium-catalyzed C–H borylation of 3-fluoro-2,4-dimethoxybenzene derivatives, followed by oxidation to the boronic acid.

- This method avoids pre-functionalization with halides.

- It requires iridium catalysts with bipyridine ligands.

- The regioselectivity is influenced by the electronic effects of fluorine and methoxy substituents.

While specific data on this exact compound is limited, this method is widely used for similar substrates and can be adapted for this compound synthesis [general organoboron literature].

Fluorination Followed by Borylation

Another pathway involves:

- Starting from 2,4-dimethoxyphenylboronic acid,

- Selective fluorination at the 3-position using electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide),

- Followed by purification to obtain the target compound.

This route requires careful control of fluorination conditions to avoid over-fluorination or demethylation of methoxy groups.

Summary Table of Representative Preparation Methods

| Method No. | Starting Material | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Fluoro-2,4-dimethoxyphenyl bromide + B2Pin2 | Pd(PPh3)4, Na2CO3, DMF/H2O, 80–100 °C, 16–24 h | 44–78 | Suzuki-Miyaura coupling; inert atmosphere; purification by silica gel chromatography |

| 2 | 3-Fluoro-2,4-dimethoxybenzene | Ir-catalyzed C–H borylation, bipyridine ligand | Variable | Direct C–H borylation; regioselectivity critical; subsequent oxidation to boronic acid |

| 3 | 2,4-Dimethoxyphenylboronic acid | Electrophilic fluorination (e.g., NFSI) | Moderate | Requires selective fluorination conditions; risk of side reactions |

Research Findings and Optimization Notes

- Catalyst loading and base choice significantly affect yields and selectivity. For example, tetrakis(triphenylphosphine)palladium(0) with sodium carbonate in aqueous DMF or dioxane-water mixtures is common and effective.

- Temperature and reaction time : Longer heating (up to 24 hours) at moderate temperatures (~80–100 °C) improves conversion but may increase side products.

- Purification : Silica gel chromatography using ethyl acetate/hexane solvent gradients is standard for isolating pure boronic acid.

- Microwave-assisted synthesis has been reported to reduce reaction times significantly (e.g., 20 minutes at 100 °C) with comparable yields (~46%).

- The presence of methoxy groups can influence the electronic environment, affecting the reactivity and regioselectivity during borylation and fluorination steps.

化学反应分析

Types of Reactions: 3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Synthetic Applications

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 3-fluoro-2,4-dimethoxyphenylboronic acid is as a substrate in the Suzuki-Miyaura coupling reaction. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The mild reaction conditions and the low toxicity of boronic acids make them ideal for this purpose .

Preparation of Complex Molecules

The compound serves as a building block for synthesizing more complex molecules. For instance, it can be utilized to prepare hydroxyphenylnaphthols, which act as inhibitors for 17β-hydroxysteroid dehydrogenase Type 2, a target in hormone-related therapies . Additionally, it has been employed in synthesizing amino-trimethoxyphenyl-aryl thiazoles, which have potential anti-tumor properties .

Medicinal Chemistry

Inhibitors of Kinases

Research indicates that derivatives of this compound exhibit inhibitory activity against various kinases. For example, studies on DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) have shown that fluorinated derivatives can enhance cognitive functions in Down syndrome models by selectively inhibiting this kinase . The introduction of fluorine atoms into the structure has been shown to affect the potency of these inhibitors significantly.

Potential Antitumor Activity

The compound's derivatives have also been explored for their potential antitumor activities. The modification of its structure can lead to compounds that inhibit microtubule dynamics, which is a critical mechanism in cancer cell proliferation .

Case Study: DYRK1A Inhibition

In a study published in Nature Communications, researchers synthesized various fluorinated derivatives of this compound to evaluate their effectiveness as DYRK1A inhibitors. The results indicated that certain modifications led to enhanced inhibitory activity, suggesting potential therapeutic applications for cognitive disorders associated with Down syndrome .

Case Study: Synthesis of Hydroxyphenylnaphthols

Another study focused on using this compound in the synthesis of hydroxyphenylnaphthols. The resulting compounds were evaluated for their inhibitory effects on steroid dehydrogenases, demonstrating significant promise for developing treatments related to hormone-dependent cancers .

Summary Table of Applications

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Used as a substrate for synthesizing biaryl compounds under mild conditions. |

| Kinase Inhibition | Acts as an inhibitor for DYRK1A and other kinases with potential cognitive benefits. |

| Antitumor Activity | Derivatives explored for their ability to inhibit microtubule dynamics in cancer cells. |

| Synthesis of Hydroxyphenylnaphthols | Building block for inhibitors targeting steroid dehydrogenases involved in hormone-related therapies. |

作用机制

The mechanism of action of 3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid functional group plays a crucial role in facilitating the transmetalation step, making it an essential component of the reaction .

相似化合物的比较

Substituent Effects

Positional Isomerism

Functional Group Diversity

Stability and Handling

- Most boronic acids in this class require low-temperature storage (-20°C) and inert conditions, reflecting shared sensitivity to moisture .

生物活性

Overview

3-Fluoro-2,4-dimethoxyphenylboronic acid is an organoboron compound notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound has garnered interest due to its potential biological activities, including effects on cellular signaling pathways and enzyme interactions. Understanding its biological activity is crucial for applications in medicinal chemistry and drug development.

The primary mechanism of action for this compound involves its participation in the Suzuki-Miyaura coupling reaction, where it facilitates the formation of carbon-carbon bonds. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups on proteins, leading to modulation of their activity.

Target Interactions

- Enzymatic Inhibition : This compound may inhibit specific kinases or phosphatases, altering phosphorylation states and downstream signaling events.

- Gene Expression Modulation : It can influence transcription factors or epigenetic regulators, affecting cellular metabolism and function.

This compound exhibits several biochemical properties relevant to its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; moderate aqueous solubility. |

| Stability | Relatively stable under standard storage conditions; may degrade under harsh conditions. |

| Transport Mechanisms | Interacts with transporters and binding proteins facilitating cellular uptake. |

Cellular Effects

The compound's effects on cellular processes are multifaceted:

- Cell Signaling : Alters key signaling pathways by interacting with enzymes.

- Metabolic Pathways : Engages in phase I and phase II metabolic reactions involving oxidation, reduction, and conjugation .

Case Studies

Recent studies have focused on the pharmacodynamics of boronic acids similar to this compound. For instance, a study evaluated the compound's role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), highlighting its potential in treating neurodegenerative diseases like Alzheimer's. The study reported significant inhibition of exosome release from brain cells in vivo, showcasing its efficacy in a mouse model .

Dosage Effects

In animal models, the effects of this compound vary with dosage:

- Low Doses : Minimal toxicity observed; specific biochemical effects such as enzyme inhibition.

- High Doses : Potential for adverse effects; further investigation required to establish safety profiles.

Research Applications

This compound has diverse applications across several fields:

- Chemistry : Used as a building block in organic synthesis.

- Biology : Investigated for enzyme inhibition and protein interaction studies.

- Medicine : Explored for drug discovery, particularly as potential anticancer agents.

- Industry : Employed in producing advanced materials and electronic components .

常见问题

Q. What are the optimal synthetic routes for 3-fluoro-2,4-dimethoxyphenylboronic acid, and how do reaction conditions influence yield and purity?

The synthesis of arylboronic acids typically involves Miyaura borylation or directed ortho-metalation. For fluorinated analogs like this compound, halogen-lithium exchange followed by trapping with borate esters is common. Key parameters include temperature control (−78°C to prevent side reactions) and stoichiometric ratios (e.g., 1:1.2 for aryl halide to boron reagent). Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography is critical to isolate the product from unreacted precursors and regioisomers. Evidence from fluorophenylboronic acid syntheses suggests yields of 50–70% under optimized conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization requires a multi-technique approach:

- NMR Spectroscopy : NMR identifies fluorine environments (δ ≈ −110 to −120 ppm for meta-fluorine), while NMR confirms boronic acid formation (δ ≈ 28–32 ppm). NMR resolves methoxy groups (δ 3.8–4.0 ppm) .

- X-ray Crystallography : Structural studies of analogs (e.g., 3-fluoro-4-formylphenylboronic acid) reveal planar geometries with B–O bond lengths of ~1.36 Å, critical for assessing steric effects in cross-coupling reactions .

- IR Spectroscopy : B–O stretching vibrations (1340–1390 cm⁻¹) and O–H bonds (3200–3400 cm⁻¹) confirm boronic acid functionality .

Q. What stability considerations are critical for handling and storing this compound?

Fluorinated boronic acids are moisture-sensitive and prone to protodeboronation. Storage at 0–6°C under inert gas (argon) is recommended. Stability studies of related compounds (e.g., 3-fluoro-4-hydroxyphenylboronic acid) show decomposition rates increase at pH > 7 due to hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions .

Advanced Research Questions

Q. How do substituents (fluoro, methoxy) influence Suzuki-Miyaura cross-coupling efficiency with aryl halides?

The electron-withdrawing fluorine atom activates the boronic acid toward transmetalation, while methoxy groups (electron-donating) may reduce reactivity. Comparative studies on 3-fluoro-4-methoxyphenylboronic acid show coupling yields of 75–85% with electron-deficient aryl bromides (e.g., 4-bromonitrobenzene) versus <50% with electron-rich partners. Optimize using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C .

Q. What is the role of tautomerism in modulating the reactivity of this compound?

Fluorine’s electronegativity stabilizes the boroxine-keto tautomer equilibrium. For this compound, computational studies (DFT) predict a preference for the cyclic trimer (boroxine) in anhydrous conditions, which dissociates into the reactive boronate form in protic solvents. This impacts catalytic cycles in cross-coupling reactions .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) on fluorinated boronic acids reveal charge distribution patterns. For example, fluorine at the 3-position directs electrophiles to the 5-position due to meta-directing effects, while methoxy groups at 2 and 4 positions enhance para selectivity. Validate predictions via competitive experiments with isotopic labeling .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) detects protodeboronation byproducts (e.g., 3-fluoro-2,4-dimethoxyphenol) at ppm levels. For metal residues (Pd, Li), ICP-MS is essential, with detection limits <0.1 ppm. Cross-validate with NMR to confirm boronic acid integrity .

Q. How does this compound interact with biological targets (e.g., enzymes, receptors) in medicinal chemistry studies?

Fluorine’s van der Waals radius (1.47 Å) mimics hydroxyl groups, enabling binding to serine proteases. In kinase inhibitors, the boronic acid moiety acts as a transition-state analog. For example, 3-fluoro-4-(methylsulfonyl)phenylboronic acid derivatives show IC₅₀ values <10 nM against proteasomes. Use SPR or ITC to quantify binding affinities .

Methodological Recommendations

- Synthetic Optimization : Screen catalysts (Pd(OAc)₂ vs. PdCl₂) and bases (Cs₂CO₃ vs. K₃PO₄) to enhance cross-coupling efficiency .

- Safety Protocols : Follow OSHA HCS guidelines for handling boronic acids—use fume hoods, nitrile gloves, and emergency eye wash stations .

- Data Interpretation : Address contradictory results (e.g., unexpected coupling regioselectivity) by revisiting computational models or reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。